(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid
Overview
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO5 and its molecular weight is 295.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methoxyphenyl)propanoic acid has been used in the enantioselective synthesis of neuroexcitant analogues, demonstrating its utility in producing high purity enantiomers for neuroscientific research (Pajouhesh et al., 2000).
Metabolic Studies in Microorganisms
- This compound has been instrumental in analyzing organic acids in cultures of thermophilic sulfur-dependent anaerobic archaeon, aiding in understanding metabolic pathways in extreme environments (Rimbault et al., 1993).
Chemical Structure and Interaction Studies
- It has been utilized in studies exploring the diastereoselectivity of chemical reactions, contributing to a deeper understanding of molecular interactions and conformational structures (Ravikumar et al., 2015).
Synthesis of Radioactive Tracers for Medical Imaging
- Its derivatives have been used in the synthesis of radioactive tracers for PET (Positron Emission Tomography), demonstrating its potential in medical diagnostic imaging (Zhou Pan-hon, 2015).
Development of Amino Acid Derivatives
- The compound has facilitated the synthesis of enantiomerically pure amino acid derivatives, highlighting its role in advancing asymmetric synthesis techniques (Martelli et al., 2011).
Synthesis of Natural Product Intermediates
- It has been used in the synthesis of key intermediates of natural products like Biotin, which plays a vital role in various metabolic processes (Qin et al., 2014).
Catalyst in Aminocarboxylation
- The compound has been shown to be effective in catalyzing the aminocarboxylation of amines, an important process in pharmaceutical and chemical industries (Heydari et al., 2007).
Properties
IUPAC Name |
(3S)-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(9-13(17)18)10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHHPNRENCUJY-NSHDSACASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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